A Technical Guide to 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3: Synthesis, Characterization, and Application
A Technical Guide to 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3: Synthesis, Characterization, and Application
Abstract
This technical guide provides an in-depth overview of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3, a deuterated analogue of a key intermediate used in the synthesis of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in drug development. It details the compound's physicochemical properties, a robust two-step synthesis protocol, and comprehensive analytical methodologies for structural confirmation and purity assessment. The significance of deuterium labeling is discussed in the context of its primary application as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This guide serves as a practical resource, combining established chemical principles with field-proven insights to ensure the reliable preparation and validation of this critical analytical reagent.
Introduction and Significance
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is the isotopically labeled form of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. The core structure is derived from acetovanillone (also known as apocynin), a naturally occurring compound found in various plants.[1][2] The non-labeled compound is a crucial building block in organic synthesis, notably as a precursor to several active pharmaceutical ingredients (APIs).
The defining feature of this molecule is the incorporation of three deuterium (²H) atoms in the acetyl group. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.[3][4] In techniques like LC-MS/MS, a deuterated internal standard is considered the "gold standard" because it is chemically identical to the analyte of interest, meaning it co-elutes during chromatography and exhibits the same behavior during sample extraction and ionization.[4][5] This allows it to accurately correct for variations in sample processing, matrix effects, and instrument response, leading to highly precise and reliable quantification.[6] The mass difference of +3 daltons ensures it is easily distinguishable from the unlabeled analyte by the mass spectrometer.[7]
Compound Profile and Physicochemical Properties
A summary of the key properties of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is provided below. These values are based on the non-deuterated analogue, with adjustments for the isotopic labeling.
| Property | Value | Source |
| Chemical Name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 | - |
| Synonyms | 3'-(Trideuterioacetyl)-4'-(3-chloropropoxy)-2'-methoxyacetophenone | - |
| CAS Number | 1795135-29-3 (unverified, associated with related structures) | [8] |
| Molecular Formula | C₁₂H₁₂D₃ClO₃ | |
| Molecular Weight | 245.72 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 61 - 64 °C (for non-deuterated analogue) | |
| Solubility | Soluble in acetone, dichloromethane, ethyl acetate | - |
Molecular Structure
The molecular structure consists of a substituted acetophenone core. The key functional groups are:
-
Aromatic Ring: A 1,2,4-trisubstituted benzene ring.
-
Ketone: An ethanone group attached to the ring, where the methyl protons are replaced with deuterium.
-
Methoxy Group: A methoxy ether (-OCH₃) at the C3 position.
-
Chloropropoxy Group: A 3-chloropropoxy ether (-OCH₂CH₂CH₂Cl) at the C4 position.
Caption: 2D structure of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3.
Synthesis Protocol
The synthesis of this compound is a two-stage process beginning with the commercially available starting material, 1-(4-hydroxy-3-methoxyphenyl)ethanone, also known as acetovanillone or apocynin.[9][10] The first step is a Williamson ether synthesis to introduce the chloropropoxy side chain, followed by a base-catalyzed deuterium exchange to label the acetyl group.
Caption: Synthetic workflow for 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3.
Step 1: Synthesis of Acetovanillone-d3 (Intermediate)
-
Rationale: The acidic protons on the methyl group of the acetyl function are susceptible to base-catalyzed exchange with deuterium from a deuterium source like D₂O. Sodium deuteroxide (NaOD) serves as the strong base required for this exchange.
-
Protocol:
-
To a solution of Acetovanillone (1.0 eq) in a suitable solvent mixture such as methanol/THF, add a solution of sodium deuteroxide (NaOD) in D₂O (40 wt. %, 1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by ¹H NMR for the disappearance of the singlet corresponding to the acetyl protons (approx. 2.57 ppm).
-
Upon completion, cool the reaction to room temperature and neutralize with an acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Acetovanillone-d3.[11]
-
Step 2: O-Alkylation to Final Product
-
Rationale: The Williamson ether synthesis is a reliable method for forming aryl ethers.[12] It involves the deprotonation of the phenolic hydroxyl group on Acetovanillone-d3 with a mild base, followed by nucleophilic attack on an alkyl halide. Potassium carbonate is an effective base for this transformation, and 1-bromo-3-chloropropane is the chosen alkylating agent.[13][14] Acetone is a suitable polar aprotic solvent.
-
Protocol:
-
Combine Acetovanillone-d3 (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), and 1-bromo-3-chloropropane (1.2-1.5 eq) in a round-bottom flask.[13]
-
Add anhydrous acetone to the mixture to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Heat the mixture to reflux (approx. 56 °C) and stir vigorously for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purify the crude product by recrystallization from a suitable solvent like isopropyl ether or by column chromatography (e.g., silica gel with a heptane/ethyl acetate gradient) to yield the pure 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 as a white solid.[13]
-
Analytical Characterization
Robust analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.[15][16] A combination of spectroscopic and chromatographic techniques should be employed.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the site of deuterium incorporation.[7][16]
-
¹H NMR:
-
Causality: The primary indicator of successful deuteration is the absence or significant reduction (>98%) of the sharp singlet corresponding to the acetyl methyl protons (CH₃), which typically appears around δ 2.57 ppm in the unlabeled compound.[11]
-
Expected Spectrum: The spectrum should show signals for the aromatic protons (typically three signals between δ 6.9-7.6 ppm), the methoxy group singlet (around δ 3.9 ppm), and the three methylene triplets of the chloropropoxy chain (between δ 2.2-4.2 ppm).
-
-
¹³C NMR:
-
Causality: While ¹³C NMR does not directly observe deuterium, the carbon attached to the deuterium atoms (the acetyl methyl carbon) will show a characteristic multiplet with reduced intensity due to C-D coupling and a longer relaxation time.
-
Expected Spectrum: All other expected carbon signals for the aromatic ring, ketone carbonyl, methoxy, and chloropropoxy groups should be present.
-
Mass Spectrometry (MS)
-
Causality: MS directly confirms the mass increase resulting from deuterium incorporation.[7] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition.
-
Expected Result: The molecular ion peak ([M+H]⁺ in ESI+) should be observed at m/z 246.7, which is three mass units higher than the unlabeled analogue (m/z 243.7). The isotopic distribution pattern will also be distinct from the non-deuterated compound.[18]
High-Performance Liquid Chromatography (HPLC)
-
Causality: HPLC is used to assess the chemical purity of the final compound. A reversed-phase method is typically suitable.
-
Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), both typically containing 0.1% formic acid.
-
Detection: UV detection at a wavelength where the chromophore absorbs strongly (e.g., 275 nm and 302 nm).
-
Expected Result: A single major peak should be observed, with purity typically expected to be ≥98%.
-
Applications in Quantitative Bioanalysis
The primary application of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is as an internal standard in LC-MS/MS assays.[19] For example, if the non-labeled compound or a drug synthesized from it is being measured in a complex biological matrix like plasma or urine, a known amount of the deuterated standard is added to every sample at the beginning of the sample preparation process.[5] Because the deuterated standard behaves almost identically to the analyte during extraction, chromatography, and ionization, the ratio of the analyte's MS signal to the internal standard's MS signal remains constant, even if sample loss occurs. This ratio is used to construct the calibration curve and accurately determine the concentration of the analyte in unknown samples, correcting for matrix-induced ion suppression or enhancement.[3][6]
Safety and Handling
-
Hazard Statements: Based on the non-deuterated analogue, the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
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